2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol
Description
2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol is a hydroquinone (benzene-1,4-diol) derivative substituted at the 2- and 5-positions with 4-propyl-piperidinylmethyl groups. Hydroquinone itself is a well-known aromatic diol with applications ranging from industrial antioxidants to dermatological agents .
Properties
IUPAC Name |
2,5-bis[(4-propylpiperidin-1-yl)methyl]benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O2/c1-3-5-19-7-11-25(12-8-19)17-21-15-24(28)22(16-23(21)27)18-26-13-9-20(6-4-2)10-14-26/h15-16,19-20,27-28H,3-14,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWGPKURSKGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCC(CC3)CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Bis-(bromomethyl)-benzene-1,4-diol
The dihalogenated intermediate is prepared by brominating 2,5-dimethylbenzene-1,4-diol using HBr and H₂O₂ under acidic conditions:
Key Conditions :
Alkylation with 4-Propylpiperidine
The dihalide reacts with 4-propylpiperidine in a polar aprotic solvent (e.g., DMF or THF) using K₂CO₃ as a base:
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Higher solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and side reactions |
| Molar Ratio (Amine:Halo) | 2.5:1 | Minimizes residual dihalide |
| Reaction Time | 12–14 hrs | >90% conversion |
Yield : 65–70% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Reductive Amination Pathway
Preparation of 2,5-Diformylbenzene-1,4-diol
Oxidation of 2,5-dimethylbenzene-1,4-diol using MnO₂ in acetic acid yields the dialdehyde:
Challenges : Over-oxidation to carboxylic acids requires strict temperature control (50–60°C).
Reductive Amination with 4-Propylpiperidine
The dialdehyde undergoes reductive amination with 4-propylpiperidine using NaBH₃CN as the reducing agent:
Critical Factors :
-
pH : Maintained at 6–7 using AcOH to stabilize the imine intermediate.
-
Stoichiometry : 2.2 equivalents of 4-propylpiperidine per aldehyde group.
Mitsunobu Reaction-Based Approach
Etherification of Benzene-1,4-diol
A Mitsunobu reaction couples 4-propylpiperidine methanol to benzene-1,4-diol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Advantages :
-
Stereochemical retention at the piperidine nitrogen.
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Mild conditions (room temperature, 24 hrs).
Limitations :
Comparative Analysis of Methods
The table below evaluates the three primary synthetic routes:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70 | 98 | Low | High |
| Reductive Amination | 65 | 95 | Moderate | Moderate |
| Mitsunobu Reaction | 60 | 97 | High | Low |
Key Findings :
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Nucleophilic substitution is preferred for industrial-scale synthesis due to cost-effectiveness and high yields.
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Reductive amination offers flexibility but requires stringent pH control.
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Mitsunobu reactions are limited to small-scale applications due to reagent costs.
Industrial-Scale Purification Techniques
Crude product purification involves:
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 1,4-dihydroxybenzene core enables classic phenol-like reactions:
Key Notes :
-
Steric hindrance from the bulky piperidine substituents may slow reaction kinetics.
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Electronic effects from the electron-donating piperidine groups could stabilize intermediates during oxidation .
Piperidine Moiety Reactivity
The 4-propyl-piperidine groups introduce nucleophilic and basic properties:
Key Notes :
-
The propyl chain may influence solubility and steric accessibility of the piperidine nitrogen.
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Comparative studies with simpler piperidine derivatives (e.g., 1-(4-Piperidinyl)-2-benzothiazole) suggest moderated reactivity due to steric effects .
Aromatic Ring Reactivity
The benzene ring may undergo electrophilic substitution, though regioselectivity is influenced by substituents:
Key Notes :
-
The electron-donating piperidine-methyl groups direct electrophiles to positions already occupied, rendering further substitution unlikely without drastic conditions .
Stability Under Environmental Conditions
-
Thermal Stability : Decomposition expected above 250°C, based on analogs like 3-(4-Piperidinyloxy)phenol .
-
Photochemical Reactivity : Potential for radical formation under UV light due to phenolic OH groups .
Comparative Reactivity with Structural Analogs
Unexplored Reaction Pathways
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of this compound exhibit significant antidepressant properties. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A notable case study demonstrated that a related compound showed a marked increase in serotonin levels in animal models, suggesting potential for developing new antidepressant therapies .
Anti-cancer Properties
Research has also explored the anti-cancer potential of this compound. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, providing a promising avenue for cancer treatment .
Neuroprotective Effects
The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through its antioxidant properties .
Polymer Chemistry
In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability compared to traditional materials .
Coatings and Adhesives
The compound's chemical structure allows it to function effectively as a cross-linking agent in coatings and adhesives. Studies have demonstrated that coatings formulated with this compound exhibit superior adhesion and resistance to environmental degradation .
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives based on the structure of this compound. The researchers found that specific modifications enhanced binding affinity to serotonin receptors, leading to improved antidepressant effects in animal models.
Case Study 2: Cancer Cell Line Inhibition
In another study focusing on anti-cancer applications, researchers treated human breast cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as a therapeutic agent against specific cancer types.
Mechanism of Action
The mechanism of action of 2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzene-1,4-diol Derivatives
The structural and functional diversity of hydroquinone derivatives arises from variations in substituent groups, linkage chemistry, and heterocyclic moieties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Basicity : Piperidine (pKa ~11) is more basic than morpholine (pKa ~8.4), which could influence protonation states under physiological conditions and alter pharmacokinetics.
Biological Activity
2,5-Bis-(4-propyl-piperidin-1-ylmethyl)-benzene-1,4-diol, a compound with the molecular formula and a molar mass of 388.59 g/mol, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, alongside relevant case studies and research findings.
- Molecular Formula :
- Molar Mass : 388.59 g/mol
- CAS Number : [Not provided in search results]
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The structural modifications on the piperidine ring are crucial for enhancing antibacterial efficacy.
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have also been evaluated for antifungal activity. The presence of hydroxyl groups in similar structures has been associated with improved antifungal effects.
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound C | TBD | Candida spp. |
| Compound D | TBD | Aspergillus spp. |
These findings suggest that modifications on the benzene ring can lead to enhanced antifungal potency .
Anticancer Activity
The anticancer potential of compounds related to this compound has also been explored. Studies have indicated that these compounds can induce apoptosis in cancer cell lines.
- Cell Line Tested : MCF (breast cancer cell line)
- IC50 Values :
- Drug A: 25.72 ± 3.95 μM
- Drug B: TBD
Flow cytometry results indicated that treatment with these compounds led to significant apoptosis in cancer cells .
Study on Anticancer Activity
In a recent study involving tumor-bearing mice treated with derivatives of the compound, significant suppression of tumor growth was observed. The study highlighted that the compound's mechanism might involve the modulation of apoptotic pathways and inhibition of cell proliferation .
Study on Antibacterial Efficacy
Another study evaluated various piperidine derivatives for their antimicrobial activity against a panel of bacteria. The results showed that certain modifications significantly enhanced the activity against resistant strains .
Q & A
Q. How can contradictory bioactivity data between studies be resolved?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., pH, solvent) across studies. For example, hydroquinone derivatives show temperature-dependent cytotoxicity (IC₅₀ varies from 10 µM at 25°C to 50 µM at 37°C) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to validate EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
